Boc-cit-onp

Übersicht

Beschreibung

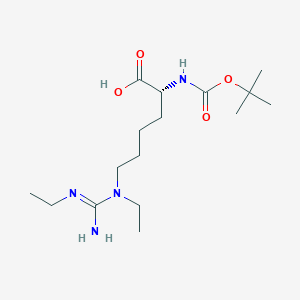

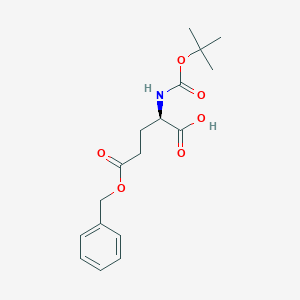

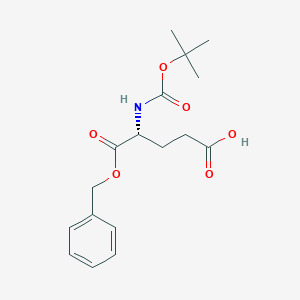

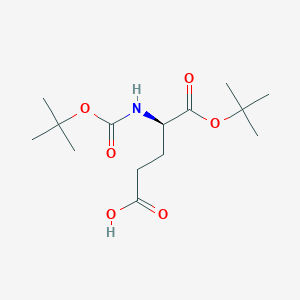

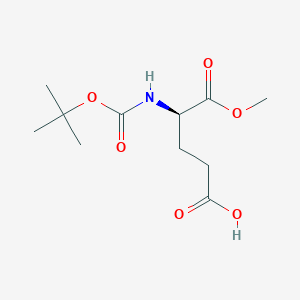

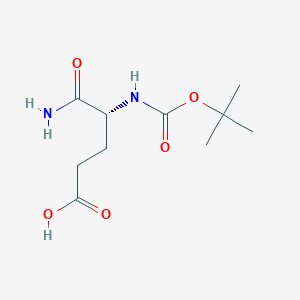

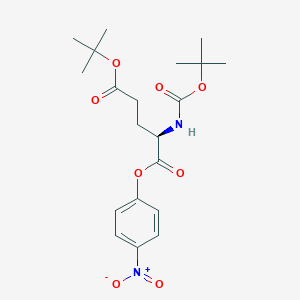

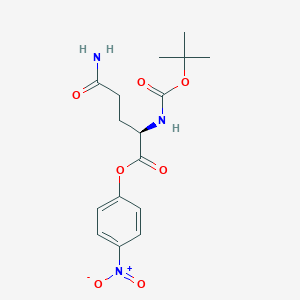

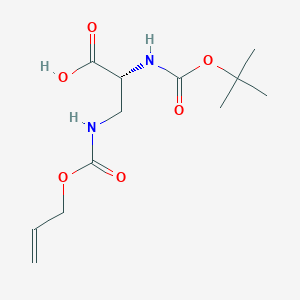

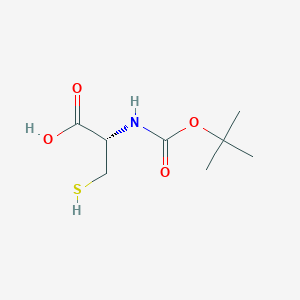

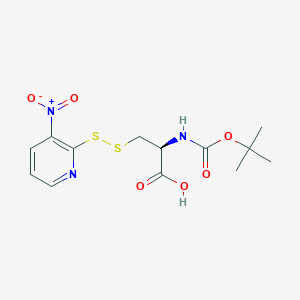

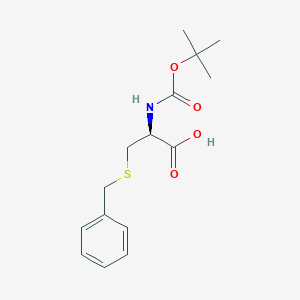

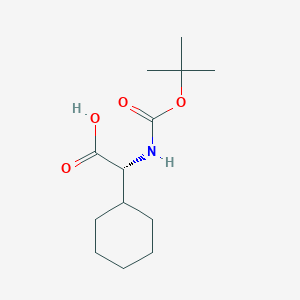

Boc-Cit-ONp is a chemical compound with the molecular formula C₁₇H₂₄N₄O₇ and a molecular weight of 396.4 . It is also known by several synonyms such as Boc-Orn (carbamoyl)-ONp , BOC-CITRULLINE-ONP, BOC-L-CITRULLINE 4-NITROPHENYL ESTER, BOC-ORN(CARBAMOYL)-ONP, BOC-ORN(CARBAMYL)-ONP, and others .

Synthesis Analysis

The synthesis of Boc-Cit-ONp involves a multi-step reaction . The first step involves further educts: Boc-Val-OH, Boc-Phe-OH, Boc-D-Tyr (Et)-OH, p-nitrophenyl β- (benzylthio)-β,β-pentamethylenepropionate; using a solid phase method . The second step involves the use of sodium and potassium ferricyanide in liquid ammonia under reflux, followed by water at pH=7 for 20 minutes .Molecular Structure Analysis

Boc-Cit-ONp can be formally regarded as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis

Boc-Cit-ONp is involved in the BOC protection of amines, a process that is reported to be highly efficient and eco-friendly . This process is chemoselective, with excellent yields and easy product isolation .Physical And Chemical Properties Analysis

Boc-Cit-ONp has a molecular weight of 396.4 and is typically stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Environmentally Conscious Peptide Synthesis

Boc-cit-onp is used in the development of environmentally friendly methods for peptide synthesis . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group . This method uses water, an environmentally friendly solvent, instead of organic solvents .

In-Water Peptide Synthesis

Boc-cit-onp is used in in-water peptide synthesis . This method utilizes Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles . This technique is a step towards reducing the use of organic solvents, which ultimately undergo combustion for disposal .

Solid-Phase Peptide Synthesis

Boc-cit-onp is used in solid-phase peptide synthesis . This method involves the use of Boc-amino acids and is carried out in water . This technique is part of the efforts to develop techniques that can achieve an organic solvent-free manufacturing process .

N-Boc Deprotection

Boc-cit-onp is used in N-Boc deprotection . This method involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Green Chemistry

Boc-cit-onp is used in green chemistry . The use of Boc-cit-onp in N-Boc deprotection contributes to the development of sustainable chemistry, with the aim to eliminate or at least decrease the use of potentially dangerous substances, harmful both to the environment and to human health .

Pharmaceutical Industry

Boc-cit-onp is used in the pharmaceutical industry . The use of Boc-cit-onp in N-Boc deprotection is part of the efforts to establish green chemistry principles in the pharmaceutical industry .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-nitrophenyl) (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O7/c1-17(2,3)28-16(24)20-13(5-4-10-19-15(18)23)14(22)27-12-8-6-11(7-9-12)21(25)26/h6-9,13H,4-5,10H2,1-3H3,(H,20,24)(H3,18,19,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYKHSVTAQXLJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-cit-onp | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.